N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 2-hydroxyacetophenone.
Formation of Chromene Core: The chromene core is formed through a condensation reaction between 3,4-diethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of Carboxamide Group: The resulting chromene derivative is then reacted with an appropriate amine, such as 2-aminoethylamine, to introduce the carboxamide group. This step is typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs), which play a role in various physiological processes.
Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide: This compound has methoxy groups instead of ethoxy groups, which can affect its biological activity and chemical reactivity.
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide: This compound has hydroxy groups, which can enhance its antioxidant properties.
N-[2-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide: This compound has methyl groups, which can influence its lipophilicity and membrane permeability.
The uniqueness of this compound lies in its ethoxy groups, which can impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-26-19-10-9-15(13-20(19)27-4-2)11-12-23-21(24)17-14-16-7-5-6-8-18(16)28-22(17)25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFZQGZGNKKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.